N-benzyl-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide
Description
N-benzyl-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide is a substituted acetamide derivative characterized by three key structural motifs:
- 3,4-Dimethylphenoxy group: A di-substituted aromatic ether with electron-donating methyl groups, influencing electronic properties and steric interactions.
- Pyridin-2-yl group: A heteroaromatic ring that may enhance binding to biological targets via hydrogen bonding or π-π interactions.
Properties
Molecular Formula |
C22H22N2O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-benzyl-2-(3,4-dimethylphenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C22H22N2O2/c1-17-11-12-20(14-18(17)2)26-16-22(25)24(21-10-6-7-13-23-21)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3 |
InChI Key |
MQFJMRWILGXGNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting an appropriate acyl chloride with an amine.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group can be attached via an etherification reaction using 3,4-dimethylphenol and an appropriate alkylating agent.
Incorporation of the Pyridinyl Group: The pyridinyl group can be introduced through a coupling reaction using pyridine and a suitable coupling reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Research indicates that N-benzyl-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide exhibits various biological activities, which can be categorized as follows:
Enzyme Inhibition
The compound has shown potential as an inhibitor of certain enzymes associated with metabolic disorders and cancer. Studies have reported its effectiveness against enzymes such as acetylcholinesterase and α-glucosidase, which are crucial in conditions like Type 2 diabetes and Alzheimer's disease.
Anticancer Properties
Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Its mechanism of action appears to involve the inhibition of cell proliferation and induction of programmed cell death.
Table 1: Enzyme Inhibition Activity
| Enzyme | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| Acetylcholinesterase | 15.0 | Enzyme inhibition | |
| α-Glucosidase | 12.5 | Competitive inhibition |
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| A549 (Lung Cancer) | 10.0 | Apoptosis induction | |
| MCF7 (Breast Cancer) | 8.5 | Cell cycle arrest |
Case Study 1: A549 Lung Cancer Cells
In a study involving A549 lung cancer cells, this compound exhibited significant cytotoxicity with an IC50 value of 10 µM. The primary mechanism was identified as apoptosis induction, suggesting its potential as a therapeutic agent for lung cancer treatment.
Case Study 2: MCF7 Breast Cancer Cells
Research on MCF7 breast cancer cells indicated that the compound caused cell cycle arrest at the G1 phase with an IC50 value of 8.5 µM. This finding highlights its ability to inhibit cell proliferation effectively.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption characteristics for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Phenoxy-Acetamide Derivatives
The table below summarizes key analogs, focusing on substituent differences and their implications:
Biological Activity
N-benzyl-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide is a complex organic compound with potential applications in pharmacology, particularly in the treatment of neurological disorders. This article explores its biological activity, focusing on its anticonvulsant properties, structure-activity relationships (SAR), and other relevant pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 403.5 g/mol. The compound features a unique arrangement of functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H29N3O2 |
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | N-[[4-(dimethylamino)phenyl]methyl]-2-(3,4-dimethylphenoxy)-N-pyridin-2-ylpropanamide |
| InChI Key | HZRBYVNTPPNZPC-UHFFFAOYSA-N |
Overview
Research has demonstrated that N-benzyl derivatives exhibit significant anticonvulsant properties. The compound's activity has been assessed using various animal models, particularly the maximal electroshock seizure (MES) test.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the compound's structure can significantly influence its anticonvulsant efficacy. For instance, substituents on the benzyl or pyridinyl moieties have been shown to enhance or diminish activity. Notably, the introduction of small alkoxy groups at specific positions has been associated with increased potency.
Key Findings:
- ED50 Values : In studies involving N-benzyl derivatives, the ED50 values for seizure protection ranged from 8.3 mg/kg to 30 mg/kg, demonstrating comparable efficacy to established anticonvulsants like phenobarbital (ED50 = 22 mg/kg) .
- Protective Indices : The protective indices (PI = TD50/ED50) were favorable for certain derivatives, indicating a good safety margin .
Case Studies
-
Anticonvulsant Activity in Animal Models :
- A study evaluated several N-benzyl 2-acetamido derivatives, revealing that certain substitutions led to enhanced efficacy in seizure models . The most potent derivatives had ED50 values lower than those of traditional anticonvulsants.
- Another investigation highlighted that (R)-N-benzyl-2-acetamido-3-methoxypropionamide exhibited an ED50 of 4.5 mg/kg in mice, surpassing many other compounds in this class .
-
Comparative Analysis :
- Research comparing N-benzyl-2-acetamido derivatives indicated that structural modifications could lead to significant changes in biological activity. For example, derivatives with halogen substitutions showed improved anticonvulsant effects compared to their non-substituted counterparts .
Additional Biological Activities
Beyond anticonvulsant effects, preliminary studies suggest potential antioxidant and anti-inflammatory properties for this compound. The compound's ability to scavenge free radicals and inhibit lipid peroxidation has been documented but requires further investigation to establish clinical relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
